molecular formula C6H17K2O12P B8253217 D-Glucose 6-phosphate Dipotassium Salt Trihydrate

D-Glucose 6-phosphate Dipotassium Salt Trihydrate

Cat. No.: B8253217
M. Wt: 390.36 g/mol
InChI Key: YBBMJPSZNCLKQL-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Glucose-6-phosphate dipotassium salt trihydrate typically involves the phosphorylation of glucose. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of phosphorylating agents such as phosphoric acid or its derivatives, and the reaction is often catalyzed by enzymes or chemical catalysts .

Industrial Production Methods

In industrial settings, the production of D-Glucose-6-phosphate dipotassium salt trihydrate is scaled up using biotechnological methods. Microbial fermentation processes are employed to produce glucose-6-phosphate, which is then purified and converted to its dipotassium salt form. The final product is obtained as a trihydrate by crystallization from aqueous solutions .

Chemical Reactions Analysis

Types of Reactions

D-Glucose-6-phosphate dipotassium salt trihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The reactions are typically carried out in aqueous or organic solvents under controlled temperatures and pH conditions .

Major Products Formed

The major products formed from these reactions include gluconic acid, glucose, and various phosphorylated derivatives. These products are important intermediates in biochemical pathways and have applications in various industries .

Scientific Research Applications

D-Glucose-6-phosphate dipotassium salt trihydrate has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in the synthesis of complex carbohydrates and glycoconjugates.

    Biology: The compound is a key intermediate in glycolysis and the pentose phosphate pathway, making it essential for studies on cellular metabolism.

    Medicine: It is used in research on metabolic disorders, diabetes, and other diseases related to glucose metabolism.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and food additives.

Mechanism of Action

The mechanism of action of D-Glucose-6-phosphate dipotassium salt trihydrate involves its role as an intermediate in metabolic pathways. It is phosphorylated by hexokinase to form glucose-6-phosphate, which then enters glycolysis or the pentose phosphate pathway. These pathways are crucial for energy production and the synthesis of nucleotides and amino acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

D-Glucose-6-phosphate dipotassium salt trihydrate is unique due to its specific role in both glycolysis and the pentose phosphate pathway. Its dipotassium salt form enhances its solubility and stability, making it suitable for various research and industrial applications .

Properties

IUPAC Name

dipotassium;(2,3,4,5-tetrahydroxy-6-oxohexyl) phosphate;trihydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13O9P.2K.3H2O/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;;;;;/h1,3-6,8-11H,2H2,(H2,12,13,14);;;3*1H2/q;2*+1;;;/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBBMJPSZNCLKQL-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)OP(=O)([O-])[O-].O.O.O.[K+].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H17K2O12P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.